3'-acetyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Overview
Description
3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The indole moiety in this compound is a significant structural motif found in many natural products and pharmaceuticals, known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of an appropriate hydrazide with an indole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the spiro linkage without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: It is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-2(1H)-one
- 3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]triazol]-2(1H)-one
Uniqueness
3’-acetyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one is unique due to its specific spiro linkage and the presence of both indole and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-acetyl-5-phenylspiro[1,3,4-oxadiazole-2,3'-1H-indole]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11(21)20-17(13-9-5-6-10-14(13)18-16(17)22)23-15(19-20)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBMWKHIYHCJAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(C3=CC=CC=C3NC2=O)OC(=N1)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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